

Technical Profiling & Structural Elucidation of C₁₂H₈BrFN₂O Scaffolds

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Compound of Interest

Compound Name: 5-bromo-N-(2-fluorophenyl)pyridine-3-carboxamide

Cat. No.: B5604241

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Part 1: Executive Summary

The chemical formula C₁₂H₈BrFN₂O represents a distinct chemical space often occupied by halogenated heteroaromatic scaffolds in early-stage drug discovery. While not corresponding to a single marketed blockbuster drug, this specific elemental composition is characteristic of Type II Kinase Inhibitors, GABAergic modulators, and Adenosine Receptor Antagonists.

The presence of both Bromine (Br) and Fluorine (F) on a relatively compact aromatic core (MW < 300 Da) suggests a fragment-like lead compound optimized for metabolic stability (via fluorination) and halogen bonding potential (via bromination).

This guide provides a rigorous technical breakdown of the physicochemical properties, structural isomers (specifically the benzamide and quinazoline classes), and the analytical protocols required to validate this formula in a research setting.

Part 2: Physicochemical Specifications[1][2]

The following data constitutes the "Ground Truth" for any analytical validation of C₁₂H₈BrFN₂O. These values must be used to calibrate High-Resolution Mass Spectrometry (HRMS) instruments.

Table 1: Core Molecular Data

Parameter	Value	Technical Note
Molecular Formula	C ₁₂ H ₈ BrFN ₂ O	Degree of Unsaturation = 9
Average Molecular Weight	295.11 g/mol	Used for molarity calculations (gravimetric).
Monoisotopic Mass (⁷⁹ Br)	293.9804 Da	Target m/z for HRMS [M+H] ⁺ = 294.9877
Monoisotopic Mass (⁸¹ Br)	295.9784 Da	The "M+2" isotope peak.
Isotopic Pattern	1:1 Doublet	Distinctive ~1:1 ratio between M and M+2 due to ⁷⁹ Br/ ⁸¹ Br natural abundance.
Predicted LogP	2.5 - 3.2	Highly dependent on isomer (Benzamide vs. Quinazoline).
Topological Polar Surface Area	~40-55 Å ²	Suggests high blood-brain barrier (BBB) permeability.

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Critical Insight: The mass difference between the Monoisotopic mass (293.[1]98) and the Average weight (295.11) is significant. In HRMS, searching for 295.11 will result in a false negative. You must extract the ion chromatogram for 293.9804.

Part 3: Structural Isomerism & Case Studies

The formula C₁₂H₈BrFN₂O is structurally ambiguous. It most commonly resolves into two pharmacologically active scaffolds.

Case A: The Benzamide Scaffold

- Chemical Name: 5-bromo-2-fluoro-N-(pyridin-4-yl)benzamide[1]

- Structure: A phenyl ring linked to a pyridine ring via an amide bond.
- Application: Often explored as a linker in PROTACs or a kinase inhibitor hinge binder.
- Key Feature: The amide carbonyl (C=O) provides a hydrogen bond acceptor/donor pair.

Case B: The Quinazoline Scaffold

- Chemical Name: 6-bromo-4-(furan-2-yl)quinazolin-2-amine (Isomeric variant)
- Structure: A fused bicyclic core.
- Application: Adenosine A2A receptor antagonists.
- Key Feature: High rigidity compared to the benzamide.

Part 4: Analytical Methodology (The "How")

To confirm the identity of a synthesized batch of C₁₂H₈BrFN₂O, the following self-validating protocols are required.

High-Resolution Mass Spectrometry (HRMS) Protocol

Objective: Validate elemental composition and halogen presence.

- Solvent: Methanol/Water (50:50) + 0.1% Formic Acid.
- Ionization: ESI Positive Mode.
- Validation Check (The "Twin Peak" Rule):
 - Observe the parent ion at m/z 294.98 (assuming [M+H]⁺).
 - Look immediately at m/z 296.98.
 - Pass Criteria: The intensity of the 296.98 peak must be 95-100% of the 294.98 peak. This confirms the presence of one Bromine atom.^{[2][3]} If the ratio is 3:1 (Cl) or <5% (no halogen), the sample is incorrect.

Nuclear Magnetic Resonance (NMR) Strategy

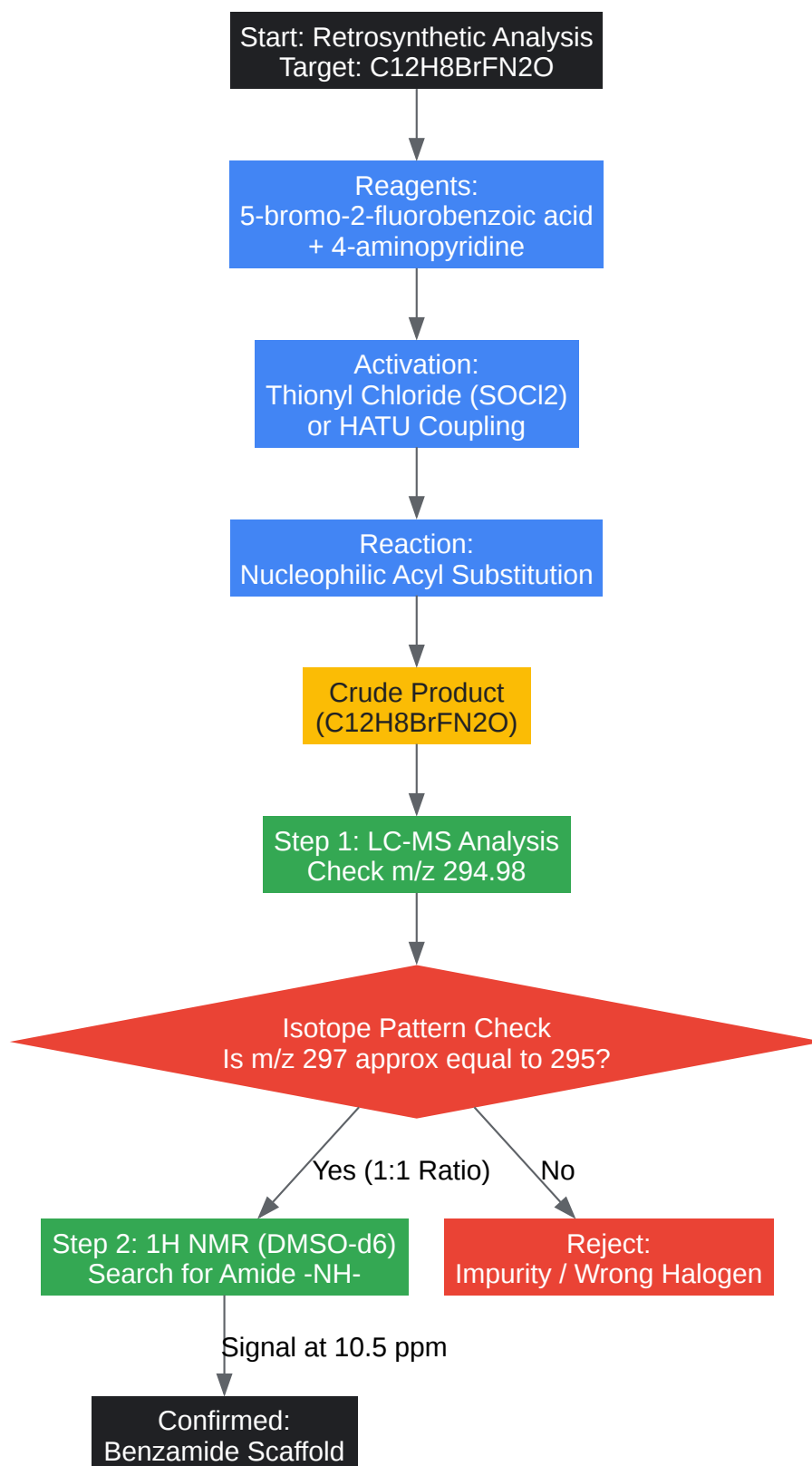
Objective: Distinguish Case A (Benzamide) from Case B (Quinazoline).

- ^1H NMR (DMSO- d_6):
 - Amide Proton: Look for a broad singlet downfield at δ 10.0–11.0 ppm. If present, the structure is likely the Benzamide (Case A).
 - Aromatic Region: The Pyridine ring (Case A) will show distinct AA'XX' or AB splitting patterns around δ 8.5 ppm.
 - Quinazoline (Case B): Lacks the amide proton. Will show a singlet for the H-2 proton on the pyrimidine ring around δ 9.0 ppm.

Part 5: Synthesis & Workflow Visualization

The following diagram illustrates the logical flow for synthesizing the Benzamide isomer (5-bromo-2-fluoro-N-(pyridin-4-yl)benzamide) and the subsequent analytical decision tree.

Experimental Workflow Diagram



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Figure 1: Integrated synthesis and analytical validation workflow for the benzamide derivative of C₁₂H₈BrFN₂O.

Part 6: References

- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 24706045, 5-bromo-2-fluoro-N-(pyridin-4-yl)benzamide. Retrieved from [[Link](#)]
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 105526064, A2AAR antagonist 1. Retrieved from [[Link](#)]
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Sources

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- 2. 1-(4-Bromo-2-fluorophenyl)cyclopropane-1-carboxylic acid | C₁₀H₈BrFO₂ | CID 66662682 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. A2AAR antagonist 1 | C₁₂H₈BrN₃O | CID 105526064 - PubChem [pubchem.ncbi.nlm.nih.gov]
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